REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.COC(=O)CCC1CCCC1.C(OCC(=O)C[N:40]1[C:44](=[O:45])[C:43]([CH3:47])([CH3:46])[N:42]([CH3:48])[C:41]1=[O:49])(C)(C)C.OS(O)(=O)=O>CCCCCC.C1COCC1.O>[CH3:48][N:42]1[C:43]([CH3:47])([CH3:46])[C:44](=[O:45])[NH:40][C:41]1=[O:49] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
203 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
COC(CCC1CCCC1)=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione
|
Quantity
|
67.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCC(CN1C(N(C(C1=O)(C)C)C)=O)=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −75°
|
Type
|
ADDITION
|
Details
|
were added at −75° over 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added at −75° over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
after additional stirring at −75° for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 10% brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C1(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |